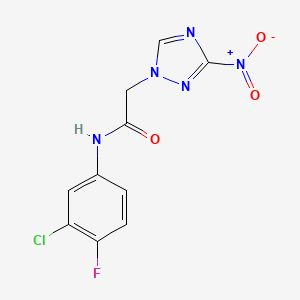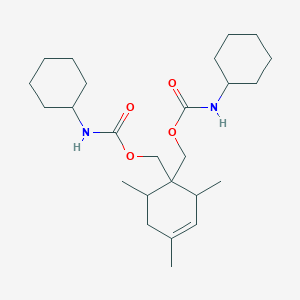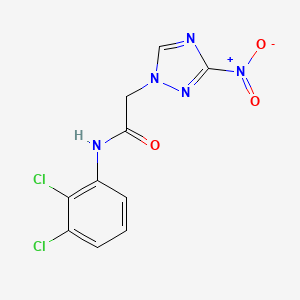
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring, a nitro-substituted triazole ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:
Formation of the 3-nitro-1H-1,2,4-triazole ring: This can be achieved through the reaction of hydrazine with a suitable nitrile, followed by nitration.
Substitution on the phenyl ring: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions.
Coupling of the triazole and phenyl rings: This step involves the formation of an amide bond between the triazole and the phenyl ring, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitro and triazole groups.
Medicine: Potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with nitro and triazole groups can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The chloro and fluoro substituents can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Lacks the nitro group, potentially altering its biological activity.
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)propionamide: Has a propionamide group instead of an acetamide group, which may affect its chemical properties.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H7ClFN5O3 |
|---|---|
Molecular Weight |
299.64 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H7ClFN5O3/c11-7-3-6(1-2-8(7)12)14-9(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18) |
InChI Key |
PNRYWTKUHGDYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11689905.png)
![N'-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11689913.png)
![Propyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11689914.png)


![2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11689942.png)

![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11689949.png)


![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
